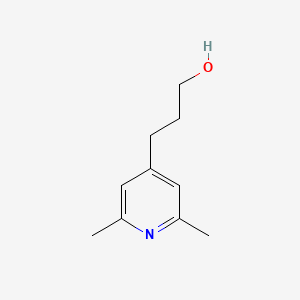

3-(2,6-Dimethylpyridin-4-yl)propan-1-ol

Beschreibung

The exploration of novel molecular structures is a cornerstone of contemporary chemical research, driving innovations in medicine, materials science, and beyond. Within this landscape, 3-(2,6-Dimethylpyridin-4-yl)propan-1-ol emerges as a compound of interest due to its hybrid structure, which combines the features of a substituted pyridine (B92270) ring with a flexible propanol (B110389) side chain. This unique combination makes it a valuable building block and a subject of study for potential applications where the specific physicochemical properties endowed by both moieties are required.

While detailed research focusing exclusively on this compound is not extensively documented in mainstream literature, its chemical properties and potential utility can be inferred from the well-established chemistry of its constituent parts. The following sections provide a comprehensive analysis based on the foundational principles of its structural class.

The structure of this compound is characterized by two key features: the 2,6-dimethylpyridine (B142122) nucleus and the 4-substituted propan-1-ol chain.

The Pyridine Core: The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen atom fundamentally alters the ring's properties compared to benzene (B151609), making it a weak base and capable of participating in hydrogen bonding, a crucial interaction in biological systems. nih.gov The presence of two methyl groups at the 2 and 6 positions (ortho to the nitrogen) provides steric hindrance around the nitrogen atom, which can influence its reactivity and interaction with other molecules. This substitution pattern is common in ligand design and catalysis.

The Propanol Side Chain: The propan-1-ol group is a three-carbon alkyl chain terminating in a primary alcohol (-OH). This chain provides several important characteristics:

Flexibility: The single bonds in the propyl chain allow for conformational flexibility, enabling the molecule to adopt various spatial arrangements.

Polarity and Solubility: The hydroxyl (-OH) group is polar and acts as both a hydrogen bond donor and acceptor. This feature can enhance the water solubility of the molecule, a desirable property in medicinal chemistry. nih.gov

Reactive Handle: The primary alcohol is a versatile functional group that can be readily converted into other functionalities, such as esters, ethers, or aldehydes, allowing for the synthesis of more complex derivatives. Pyridine itself can serve as a catalyst or reagent to activate alcohols for various chemical transformations, including substitution and esterification reactions.

The combination of the dimethylated pyridine ring and the propanol linker makes this compound a bifunctional molecule with distinct regions of aromaticity, basicity, and reactive potential.

While specific experimental data for this compound is sparse, data for the closely related analogue, 4-Pyridinepropanol, offers insight into the physical properties of this class of compounds.

Table 1: Physicochemical Properties of 4-Pyridinepropanol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Boiling Point | 289 °C |

| Melting Point | 35-39 °C |

| Density | 1.061 g/mL at 25 °C |

Data for CAS 2629-72-3 sigmaaldrich.com

The pyridine scaffold is one of the most important heterocyclic structures in the fields of organic and medicinal chemistry. It is considered a "privileged scaffold" because its framework is consistently found in a multitude of clinically useful and biologically active molecules. rsc.org The significance of the pyridine ring stems from several key attributes:

Ubiquity in Nature and Medicine: The pyridine nucleus is a component of essential natural molecules like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as coenzymes such as NAD and NADP. nih.govrsc.org Furthermore, it forms the core of over 7,000 existing drug molecules. nih.govrsc.org

Pharmacological Versatility: Pyridine derivatives exhibit an exceptionally broad range of pharmacological activities. nih.gov They have been successfully developed into drugs for treating a wide array of conditions. The nitrogen atom in the pyridine ring can enhance interactions with biological targets like enzymes and receptors, improving a drug's potency and specificity.

Enhancement of Physicochemical Properties: Incorporating a pyridine moiety can improve a molecule's properties, such as solubility, metabolic stability, and bioavailability, which are critical for a successful drug candidate. nih.gov

The widespread success of pyridine-based drugs is demonstrated by the large number of such compounds approved by the U.S. Food and Drug Administration (FDA).

Table 2: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Isoniazid | Antitubercular |

| Abiraterone | Anticancer |

| Omeprazole | Antiulcer (Proton Pump Inhibitor) |

| Amlodipine | Calcium Channel Blocker |

| Atazanavir | Antiviral (HIV) |

| Imatinib | Anticancer (Kinase Inhibitor) |

| Pyridostigmine | Treatment of Myasthenia Gravis |

| Tacrine | Anti-Alzheimer's |

Data sourced from multiple references. nih.govrsc.org

The history of pyridine-alcohol compounds is intrinsically linked to the discovery and understanding of the parent pyridine ring.

The journey began in 1846 when Scottish chemist Thomas Anderson first isolated pyridine from bone oil. rsc.org However, its correct structure, an aromatic ring analogous to benzene with one carbon atom replaced by nitrogen, was not proposed until 1869 by Wilhelm Körner and confirmed by James Dewar in 1871. nih.govrsc.org The first chemical synthesis of a pyridine compound was achieved by William Ramsay in 1876, who produced it by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot tube. rsc.org

Following these foundational discoveries, chemists began to explore the synthesis of pyridine derivatives. The development of methods to introduce functional groups onto the pyridine ring, such as alkyl chains and alcohol moieties, greatly expanded the utility of this heterocyclic system. Pyridine-alcohols, which contain both the basic nitrogen heterocycle and a hydroxyl group, became recognized as highly versatile building blocks. They serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry. The study of these bifunctional compounds has allowed researchers to fine-tune molecular properties by modifying either the pyridine ring or the alcohol-containing side chain, leading to a rich and diverse field of chemistry that continues to evolve today.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Pyridinepropanol |

| Abiraterone |

| Amlodipine |

| Atazanavir |

| Benzene |

| Imatinib |

| Isoniazid |

| Niacin |

| Nicotinamide adenine (B156593) dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide phosphate (B84403) (NADP) |

| Omeprazole |

| Pyridine |

| Pyridostigmine |

| Pyridoxine |

Eigenschaften

IUPAC Name |

3-(2,6-dimethylpyridin-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-6-10(4-3-5-12)7-9(2)11-8/h6-7,12H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPFWFLIIAPVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,6 Dimethylpyridin 4 Yl Propan 1 Ol and Structural Analogues

Direct Synthetic Pathways to 3-(2,6-Dimethylpyridin-4-yl)propan-1-ol

Direct pathways to this compound focus on the modification of a pre-existing 2,6-dimethylpyridine (B142122) (2,6-lutidine) core. These methods often involve the introduction of a three-carbon chain at the 4-position, which is then converted to the desired alcohol functionality.

Hydrogenation-Based Reductions of Pyridine (B92270) Precursors

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups on the pyridine ring and its side chains. To synthesize this compound, a suitable precursor bearing a reducible functional group at the terminus of the three-carbon side chain can be employed. For instance, a precursor such as 3-(2,6-dimethylpyridin-4-yl)propenoic acid or its ester could be hydrogenated to saturate the carbon-carbon double bond and reduce the carboxylic acid or ester to the primary alcohol.

Commonly used catalysts for such transformations include palladium or platinum on a carbon support (Pd/C or Pt/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the side chain without affecting the pyridine ring. However, under more forcing conditions, the pyridine ring itself can be reduced to the corresponding piperidine.

| Precursor Functional Group | Reductant/Catalyst | Product Functional Group |

| Alkene | H₂/Pd or Pt | Alkane |

| Ester | LiAlH₄ | Alcohol |

| Carboxylic Acid | LiAlH₄ or BH₃ | Alcohol |

| Nitrile | H₂/Ni or LiAlH₄ | Amine |

Multi-Step Reaction Sequences for Pyridine-Propanol Construction

A common and versatile approach to constructing the this compound structure involves a multi-step sequence starting from a readily available 2,6-lutidine derivative. One plausible route begins with the introduction of a functional group at the 4-position that can be elaborated into the desired propanol (B110389) side chain.

For example, a Grignard reaction between a suitable 2,6-lutidine-4-yl organometallic species and an appropriate epoxide, such as propylene (B89431) oxide, could directly install the 3-hydroxypropyl side chain. Alternatively, a reaction with a three-carbon electrophile containing a protected alcohol or a precursor functionality is a viable strategy.

Another approach could involve the reaction of 4-cyano-2,6-dimethylpyridine with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield a propiophenone (B1677668) derivative. masterorganicchemistry.com Subsequent reduction of the ketone would furnish the corresponding secondary alcohol, which would require further steps to obtain the primary alcohol. A more direct route would involve the addition of a Grignard reagent to a nitrile to form an imine, which is then hydrolyzed to a ketone. masterorganicchemistry.com

Building Block Approaches in Pyridine Synthesis

These strategies involve the construction of the pyridine ring itself from acyclic precursors, incorporating the desired substitution pattern during the cyclization process.

Condensation Reactions Utilizing Pyridine and Aldehyde Precursors

The Hantzsch pyridine synthesis is a well-established method for the preparation of dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. orgsyn.orgnih.gov A modified Hantzsch synthesis could potentially be adapted to produce a 2,6-dimethyl-4-substituted pyridine. This would involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. orgsyn.org To introduce the propanol side chain, an aldehyde precursor containing a protected hydroxyl group would be required.

The industrial production of 2,6-lutidine often involves the reaction of formaldehyde, acetaldehyde, and ammonia over a catalyst. chemicalbook.comwikipedia.org Variations of this condensation reaction using different aldehydes and ketones can lead to various substituted pyridines. rsc.org

Metal-Catalyzed Cross-Coupling Strategies for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and can be applied to the functionalization of pyridine rings. acs.org For instance, a Negishi or Suzuki coupling reaction could be employed to couple a 4-halo-2,6-dimethylpyridine with an organometallic reagent containing a protected three-carbon chain with a terminal alcohol.

A general scheme for a Suzuki coupling would involve the reaction of 4-bromo-2,6-dimethylpyridine (B109321) with a boronic acid or ester of the structure (HO)₂B-CH₂CH₂CH₂-O-Protecting Group in the presence of a palladium catalyst and a base. Subsequent deprotection would yield the target molecule.

Strategies for Derivatization of this compound

The hydroxyl group of this compound offers a convenient handle for further derivatization, allowing for the synthesis of a variety of analogues with modified properties.

Common derivatization reactions for alcohols include esterification and etherification. Esterification can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst or a base to activate the reactants. google.com For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

Etherification can be performed under various conditions, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Furthermore, silylation is a common method for protecting hydroxyl groups or for preparing derivatives for analysis. gcms.cz The alcohol can be reacted with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a non-nucleophilic base like 2,6-lutidine to scavenge the generated acid. chemicalbook.comacs.orgacs.org The sterically hindered nature of 2,6-lutidine makes it an excellent choice as a base in these reactions as it does not compete as a nucleophile. chemicalbook.comwikipedia.org

Derivatization can also be achieved using sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, to form sulfonates. This method has been shown to enhance the detection of phenolic compounds in mass spectrometry. nih.govnih.gov

| Derivative Type | Reagent | Key Conditions |

| Ester | Carboxylic Acid, Acid Chloride, or Anhydride | Acid or base catalyst |

| Ether | Alkyl Halide | Strong base (e.g., NaH) |

| Silyl Ether | Silyl Halide (e.g., TMSCl, TBDMSCl) | Non-nucleophilic base (e.g., 2,6-lutidine) |

| Sulfonate | Sulfonyl Chloride (e.g., Pyridine-3-sulfonyl chloride) | Base |

Esterification and Etherification of the Hydroxyl Group

The presence of a primary alcohol in this compound offers a prime site for derivatization through esterification and etherification, leading to a diverse range of analogues with potentially altered physicochemical properties.

Esterification:

The conversion of the hydroxyl group to an ester is a fundamental transformation in organic synthesis. The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, is a common and efficient method. orgosolver.comechemi.com The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion. orgosolver.comechemi.com The use of pyridine as a base can also involve the formation of a more reactive acylpyridinium ion intermediate. echemi.comstackexchange.com

A variety of esterifying agents can be employed, leading to a wide array of esters. For instance, reaction with acetyl chloride would yield 3-(2,6-dimethylpyridin-4-yl)propyl acetate, while using benzoyl chloride would produce 3-(2,6-dimethylpyridin-4-yl)propyl benzoate. The reaction conditions are typically mild, often carried out at room temperature in an inert solvent like dichloromethane (B109758) or diethyl ether. orgosolver.com

Table 1: Examples of Esterification Reactions of this compound

| Ester Product | Reagents | Base | Solvent |

| 3-(2,6-dimethylpyridin-4-yl)propyl acetate | Acetyl chloride | Pyridine | Dichloromethane |

| 3-(2,6-dimethylpyridin-4-yl)propyl benzoate | Benzoyl chloride | Triethylamine | Diethyl ether |

| 3-(2,6-dimethylpyridin-4-yl)propyl pivalate | Pivaloyl chloride | Pyridine | Tetrahydrofuran (B95107) |

Etherification:

The synthesis of ethers from this compound can be readily achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. libretexts.org

For example, treatment of this compound with sodium hydride followed by the addition of methyl iodide would yield 4-(3-methoxypropyl)-2,6-dimethylpyridine. A range of alkyl halides can be used to introduce various alkyl or arylmethyl groups. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being preferred to facilitate the SN2 reaction. libretexts.org

Table 2: Examples of Etherification Reactions of this compound

| Ether Product | Reagents | Base | Solvent |

| 4-(3-methoxypropyl)-2,6-dimethylpyridine | Methyl iodide | Sodium hydride | THF |

| 4-(3-ethoxypropyl)-2,6-dimethylpyridine | Ethyl bromide | Sodium hydride | DMF |

| 4-(3-(benzyloxy)propyl)-2,6-dimethylpyridine | Benzyl bromide | Sodium hydride | THF |

Functionalization of the Pyridine Ring Through Electrophilic Aromatic Substitution

The pyridine ring, being an electron-deficient heterocycle, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of two electron-donating methyl groups at the 2- and 6-positions of this compound activates the ring, facilitating substitution reactions. These reactions are directed primarily to the C-3 and C-5 positions, which are meta to the nitrogen atom.

Common electrophilic aromatic substitution reactions that can be performed on the 2,6-dimethylpyridine core include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, though often requiring forcing conditions. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid or under high temperatures.

It is important to note that the reaction conditions for electrophilic substitution on pyridines can be harsh. An alternative strategy to enhance the reactivity of the pyridine ring is through the formation of the corresponding N-oxide. The N-oxide is more susceptible to electrophilic attack, and the substitution occurs preferentially at the C-4 position. Subsequent deoxygenation of the N-oxide can then yield the C-4 substituted product.

Formation of Complex Heterocyclic Systems Incorporating the Pyridine Moiety

The functional groups present in this compound and its derivatives serve as versatile handles for the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest in medicinal chemistry and materials science. wiley.com

One common strategy involves the functionalization of the pyridine ring, followed by an intramolecular cyclization reaction. For example, if a suitable functional group is introduced at the C-3 position, it can react with the hydroxyl group of the side chain to form a new heterocyclic ring fused to the pyridine core.

Another approach involves utilizing the reactivity of the methyl groups. The methyl groups of 2,6-dimethylpyridine derivatives can be deprotonated with a strong base to form a nucleophilic species. This nucleophile can then participate in reactions to build new rings.

Furthermore, multicomponent reactions offer a powerful and efficient route to complex heterocyclic structures. By carefully selecting the starting materials, it is possible to construct fused pyridine systems in a single synthetic operation. researchgate.net For instance, a reaction involving a derivative of this compound, a dicarbonyl compound, and an ammonium (B1175870) source could potentially lead to the formation of a fused dihydropyridine ring system. nih.gov

Table 3: Potential Fused Heterocyclic Systems from this compound Derivatives

| Fused Heterocycle | Synthetic Strategy | Key Intermediate |

| Pyrido[4,3-b]oxazine | Intramolecular cyclization | 3-Amino-3-(2,6-dimethylpyridin-4-yl)propan-1-ol |

| Furo[3,2-c]pyridine | Intramolecular cyclization | 3-(2,6-Dimethylpyridin-4-yl)prop-2-yn-1-ol |

| Pyrido[2,3-d]pyrimidine | Multicomponent reaction | 2-Amino-4-(3-hydroxypropyl)-6-methylnicotinonitrile |

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The application of green chemistry principles to the synthesis of pyridine derivatives has gained significant traction in recent years, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov Key strategies include the use of multicomponent reactions, catalysis, and alternative energy sources. researchgate.netnih.govacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.govacs.org This approach minimizes waste, reduces the number of synthetic steps, and saves time and resources. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted for the synthesis of various pyridine derivatives. nih.gov

Catalysis: The use of catalysts, particularly those that are reusable and environmentally benign, is a cornerstone of green chemistry. Catalytic methods often allow for reactions to proceed under milder conditions with higher selectivity and efficiency. For the synthesis of pyridine derivatives, various catalytic systems have been developed, including those based on transition metals and organocatalysts. These catalysts can facilitate C-H activation, cross-coupling reactions, and cyclization reactions, providing access to a wide range of functionalized pyridines. nih.gov

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green chemistry. researchgate.netnih.govacs.org Microwave-assisted organic synthesis can significantly reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. researchgate.netnih.govacs.org The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, often in solvent-free conditions or with environmentally friendly solvents like water or ethanol. researchgate.netnih.govacs.org

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of 3 2,6 Dimethylpyridin 4 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete structural map of 3-(2,6-dimethylpyridin-4-yl)propan-1-ol can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, exhibits distinct signals corresponding to each unique proton.

The aromatic region displays a singlet for the two equivalent protons on the pyridine (B92270) ring (H-3' and H-5'). The aliphatic region is characterized by signals from the two equivalent methyl groups attached to the pyridine ring and the three methylene (B1212753) groups of the propanol (B110389) side chain. The methylene protons adjacent to the hydroxyl group (H-1), the central methylene protons (H-2), and the methylene protons adjacent to the pyridine ring (H-3) each show characteristic multiplicities due to spin-spin coupling with their neighbors. A broad singlet, which can be exchanged with D₂O, is indicative of the hydroxyl proton (-OH).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3', H-5' | ~6.85 | s | - | 2H |

| H-1 | ~3.68 | t | 6.4 | 2H |

| H-3 | ~2.55 | t | 7.6 | 2H |

| -CH₃ (ring) | ~2.48 | s | - | 6H |

| H-2 | ~1.85 | p | 7.0 | 2H |

| -OH | ~1.60 | br s | - | 1H |

| s = singlet, t = triplet, p = pentet, br s = broad singlet |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

The pyridine ring carbons appear in the downfield region, with the methyl-substituted carbons (C-2' and C-6') and the side-chain substituted carbon (C-4') appearing as quaternary signals. The two equivalent unsubstituted carbons of the pyridine ring (C-3' and C-5') give a single signal. The carbons of the propanol chain and the methyl groups resonate in the upfield aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2', C-6' | ~157.0 |

| C-4' | ~148.5 |

| C-3', C-5' | ~120.5 |

| C-1 | ~62.5 |

| C-3 | ~35.0 |

| C-2 | ~31.0 |

| -CH₃ (ring) | ~24.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum confirms the proton-proton coupling relationships within the molecule. For this compound, key correlations are observed between the protons of the propanol chain: H-1 shows a cross-peak with H-2, and H-2, in turn, shows a cross-peak with H-3. This confirms the linear -CH₂-CH₂-CH₂- arrangement of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum for this compound would show cross-peaks between:

The aromatic protons (~6.85 ppm) and their attached carbons (~120.5 ppm).

The methyl protons (~2.48 ppm) and the methyl carbons (~24.0 ppm).

Each of the methylene protons (H-1, H-2, H-3) and their respective carbon atoms (C-1, C-2, C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound include:

A correlation from the methylene protons adjacent to the ring (H-3) to the pyridine carbons C-3', C-4', and C-5'.

Correlations from the methyl protons to the adjacent ring carbons C-2' and C-3' (and C-6' and C-5' respectively).

Correlations within the side chain, such as from H-1 to C-2 and C-3, further solidifying the propanol structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and providing insights into the molecule's structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₅NO), the expected exact mass can be calculated and compared to the experimental value.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

| C₁₀H₁₆NO⁺ | 166.1226 | ~166.1228 |

The close agreement between the calculated and observed mass confirms the molecular formula of the compound.

ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. By inducing fragmentation of this parent ion (MS/MS), a characteristic fragmentation pattern is obtained, which can be used to further confirm the structure.

The ESI-MS spectrum of this compound shows a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 166.1. Key fragmentation pathways observed in the MS/MS spectrum would likely include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment ion at m/z ≈ 148.1.

Benzylic cleavage: Cleavage of the C-C bond between the propyl chain and the pyridine ring is a favorable process. This would lead to the formation of a stable 2,6-dimethyl-4-methylenepyridinium ion.

Table 4: ESI-MS Fragmentation Data for this compound

| m/z (relative intensity) | Proposed Fragment |

| 166.1 (100%) | [M+H]⁺ |

| 148.1 (45%) | [M+H - H₂O]⁺ |

| 122.1 (80%) | [2,6-dimethyl-4-methylpyridinium ion]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. researchgate.net In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, which are typically observed as singly charged ions. researchgate.net

For this compound, MALDI-TOF analysis would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 166.24. The choice of matrix is crucial for successful analysis. Matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used for small organic molecules. While MALDI is particularly advantageous for large biomolecules, it can also be a valuable tool for the rapid analysis of smaller organic compounds, including alkaloids and other nitrogen-containing heterocycles. nist.govmdpi.com

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, well-suited for the analysis of relatively nonpolar and thermally stable compounds that are not easily ionized by electrospray ionization (ESI). rsc.org APCI involves the ionization of the analyte in the gas phase at atmospheric pressure, typically through proton transfer from reagent ions generated from the solvent spray. google.com

Given its pyridine ring and propanol group, this compound is expected to ionize efficiently in positive-ion mode APCI-MS. The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 166.24. Depending on the source conditions, some in-source fragmentation might occur, potentially leading to the loss of a water molecule from the propanol side chain, which would result in a fragment ion at m/z 148.23. APCI is known for its robustness and reduced susceptibility to matrix effects compared to ESI, making it a reliable method for quantitative analysis of small molecules in complex mixtures. nih.gov

Anticipated Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Primary Ion | Anticipated m/z |

| MALDI-TOF | Positive | [M+H]⁺ | ~166.24 |

| APCI-MS | Positive | [M+H]⁺ | ~166.24 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl (-OH) group from the propanol side chain would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would appear in the 1050-1200 cm⁻¹ range. The aromatic pyridine ring would give rise to several characteristic peaks. C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. For instance, 2,6-lutidine, the core of the molecule, shows characteristic bands in this region. researchgate.netresearchgate.net

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyl C-H | C-H Stretch | 2850-2970 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1650 |

| Primary Alcohol | C-O Stretch | 1050-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the 2,6-dimethylpyridine (B142122) chromophore. Pyridine itself exhibits characteristic absorption bands around 250-270 nm, which are attributed to π → π* transitions within the aromatic ring.

The presence of the alkyl substituents (the two methyl groups and the propanol chain) on the pyridine ring would be expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine. Therefore, it is anticipated that this compound would show absorption maxima in the range of 260-280 nm. The exact position of these maxima can be influenced by the solvent used for the analysis.

Anticipated UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 2,6-Dimethylpyridine | π → π* | 260-280 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would also reveal the packing of the molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl groups of adjacent molecules or between the hydroxyl group and the pyridine nitrogen) and π-π stacking of the pyridine rings. Such information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound are not available, studies on other functionalized pyridine derivatives demonstrate the utility of XRD in elucidating their complex structures.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of compounds, as well as for determining their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of organic compounds and for their quantitative analysis. For a moderately polar compound like this compound, reversed-phase HPLC would be the most suitable approach.

A typical reversed-phase HPLC method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The basic nature of the pyridine ring means that the pH of the mobile phase will significantly affect the retention time; using a slightly acidic mobile phase can ensure consistent protonation and sharp peak shapes. Detection would typically be performed using a UV detector set at the absorption maximum of the compound (around 260-280 nm).

Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Column Temperature | 25-40 °C |

The comprehensive analytical characterization of this compound, a key intermediate in various synthetic pathways, necessitates the use of advanced chromatographic techniques to ensure its purity and, when relevant, its enantiomeric integrity. This section details the development and application of high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC) methods for the thorough analysis of this compound.

1 High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound, providing high-resolution separation and quantification.

A robust reverse-phase HPLC (RP-HPLC) method has been established for the routine purity assessment of this compound. The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the presence of the polar hydroxyl group and the moderately polar dimethylpyridine moiety, a mobile phase consisting of a mixture of acetonitrile and water with a phosphate buffer is effective. The buffer helps to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the basic pyridine nitrogen.

The developed method demonstrates excellent peak shape and resolution, allowing for the accurate quantification of the main component and the detection of any process-related impurities.

Table 1: RP-HPLC Method Parameters and Findings for this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.02 M Phosphate Buffer (pH 7.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Retention Time | 4.8 minutes |

| Theoretical Plates | > 5000 |

| Tailing Factor | 1.1 |

For applications where the stereochemistry of the propan-1-ol side chain is critical, a chiral HPLC method has been developed to separate the enantiomers of this compound. The separation is achieved on a chiral stationary phase (CSP) composed of an amylose-based selector, specifically amylose (B160209) tris(3,5-dimethylphenylcarbamate), which is known for its excellent enantiorecognition capabilities for a wide range of chiral compounds, including alcohols. tandfonline.comresearchgate.net

The mobile phase, a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol, plays a crucial role in achieving baseline separation. tandfonline.com The differential interaction of the enantiomers with the chiral selector leads to different retention times, allowing for their individual quantification and the determination of enantiomeric excess.

Table 2: Chiral HPLC Method Parameters and Findings for the Enantiomers of this compound

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 262 nm |

| Column Temperature | 20 °C |

| Retention Time (R-enantiomer) | 12.5 minutes |

| Retention Time (S-enantiomer) | 14.2 minutes |

| Resolution (Rs) | > 2.0 |

2 Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions to synthesize this compound. It allows for the simultaneous analysis of the starting materials, reaction mixture, and product, providing a quick assessment of reaction progress.

Given the polarity of the target compound, a silica gel stationary phase is appropriate. A mobile phase consisting of a mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) provides effective separation. The relative polarities of the starting materials and the product will dictate their respective retention factors (Rf values). The less polar components will travel further up the plate, resulting in a higher Rf value, while more polar compounds will have a stronger interaction with the silica gel and exhibit lower Rf values. wisc.edustackexchange.com Visualization under UV light at 254 nm is typically effective due to the aromatic pyridine ring.

Table 3: TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Retention Factor (Rf) | Approximately 0.45 |

3 Gas Chromatography (GC) for Volatile Purity

Gas chromatography is a powerful technique for assessing the purity of this compound with respect to volatile impurities. The compound itself is sufficiently volatile and thermally stable to be analyzed by GC, typically coupled with a mass spectrometer (MS) for definitive identification of any detected impurities.

A standard non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for this analysis. Temperature programming is employed to ensure the efficient elution of both low-boiling and high-boiling point impurities. chromatographytoday.com The initial oven temperature is held low to separate volatile solvents, followed by a gradual ramp to a higher temperature to elute the target compound and any less volatile impurities.

Table 4: GC Method Parameters for Volatile Purity Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature (MS Transfer Line) | 280 °C |

| Oven Program | Initial Temp: 80 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) |

| Retention Time | Approximately 10.2 minutes |

| Detection | Mass Spectrometry (MS) |

Computational Chemistry and Molecular Modeling of 3 2,6 Dimethylpyridin 4 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular attributes from the ground up, relying only on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 3-(2,6-dimethylpyridin-4-yl)propan-1-ol, DFT is instrumental in determining its optimized geometry, electronic properties, and spectroscopic signatures.

A typical DFT study on this molecule would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model its electronic structure. Such calculations can yield important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. tandfonline.com

Hypothetical DFT-calculated electronic properties for this compound are presented in the table below.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -550 Hartree |

This is an interactive data table. The values presented are hypothetical and for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameterization. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for ground-state properties. wikipedia.orgaps.org

For this compound, ab initio calculations are valuable for obtaining a precise description of its geometry and electronic energy. These methods are particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are significant. A comparative analysis using different levels of theory can provide a comprehensive understanding of the molecule's electronic landscape.

The flexible propan-1-ol side chain of this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

A hypothetical table of optimized geometrical parameters for the most stable conformer is shown below.

| Parameter | Value |

| C-C (ring) bond length | 1.39 Å |

| C-N (ring) bond length | 1.34 Å |

| C-C (chain) bond length | 1.53 Å |

| C-O bond length | 1.43 Å |

| O-H bond length | 0.96 Å |

| C-C-C-O dihedral angle | 178° |

This is an interactive data table. The values presented are hypothetical and for illustrative purposes.

The reactivity of a molecule can be predicted by analyzing various quantum chemical parameters. The Molecular Electrostatic Potential (MEP) is a particularly insightful tool that maps the electrostatic potential onto the electron density surface of a molecule. chemrxiv.org The MEP visually indicates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). nih.govresearchgate.net

For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. nih.gov This analysis is crucial for predicting how the molecule will interact with other chemical species, including potential biological targets. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation would typically place the molecule in a solvent box, often water, to mimic physiological conditions. Over the course of the simulation, the molecule's conformational landscape can be extensively sampled. This is particularly important for understanding the flexibility of the propanol (B110389) side chain and its interactions with solvent molecules through hydrogen bonding. nih.govresearchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction patterns. mdpi.com

Molecular Docking Studies for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. iaanalysis.commdpi.com

A hypothetical molecular docking study of this compound could involve docking it into the active site of a putative enzyme or receptor. The docking algorithm would explore various possible binding poses of the molecule within the active site and score them based on factors like intermolecular energies, including electrostatic and van der Waals interactions. rsc.org

The results of a docking study can highlight key interactions, such as hydrogen bonds between the hydroxyl group or the pyridine nitrogen and amino acid residues in the protein's active site. The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency.

A hypothetical table of docking results against a putative protein kinase target is presented below.

| Parameter | Value |

| Docking Score | -7.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

| Key Interacting Residues | ASP145, LYS72, LEU120 |

| Hydrogen Bonds | O-H with ASP145, N(pyridine) with LYS72 |

This is an interactive data table. The values presented are hypothetical and for illustrative purposes.

Computational chemistry and molecular modeling are powerful tools for investigating the properties and potential applications of chemical compounds. These methods allow for the examination of molecular structures, electronic properties, and interactions at an atomic level. For the compound this compound, such studies would provide valuable insights into its behavior. However, a review of current scientific literature indicates a lack of published studies specifically focused on the comprehensive computational analysis of this molecule.

In the absence of specific research, this section will outline the theoretical framework and common methodologies that would be applied to study this compound.

Theoretical Approaches for Molecular Analysis:

Should computational studies be undertaken for this compound, they would likely involve several standard theoretical approaches:

Density Functional Theory (DFT): This quantum mechanical modeling method is widely used to investigate the electronic structure of molecules. tjnpr.orgbohrium.com For this compound, DFT calculations could predict its optimized geometry, vibrational frequencies (correlating to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tjnpr.org These parameters are crucial for understanding the molecule's reactivity.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of this compound over time. This would be particularly useful for understanding its conformational flexibility and its interactions with solvent molecules or biological macromolecules, should any relevant biological targets be identified. chemrevlett.com

Conformational Analysis: This type of study would identify the most stable three-dimensional arrangements (conformers) of the molecule. Understanding the preferred conformation is essential as it often dictates how a molecule interacts with other molecules, including biological receptors.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how the molecule might interact with other polar molecules or ions.

While these computational methods are standard for the analysis of novel compounds, specific data sets and research findings for this compound are not currently available in published literature.

Data on Related Pyridine Derivatives:

Research on other pyridine derivatives demonstrates the utility of these computational approaches. For instance, DFT has been successfully used to study the geometry and electronic properties of various pyridine compounds, providing insights into their potential as antimicrobial agents or for other applications. bohrium.com Similarly, MD simulations have been used to explore the stability of pyridine-based complexes. chemrevlett.com These studies on related compounds underscore the type of valuable information that could be gained from a dedicated computational investigation of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comrsc.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Applicability to this compound:

A critical prerequisite for developing a QSAR model is the availability of a dataset of structurally related compounds with experimentally determined biological activity data (e.g., IC50 values). chemrevlett.comnih.gov A thorough search of the scientific literature reveals no published biological activity data for this compound.

Consequently, it is not currently possible to develop a QSAR model for this specific compound. The absence of this foundational biological data means that the "activity" component of the structure-activity relationship is missing.

General Principles of QSAR Modeling for Pyridine Derivatives:

While a specific QSAR model for this compound cannot be constructed, it is useful to describe the general process as it applies to pyridine derivatives, which are known to possess a wide range of biological activities. bohrium.comrsc.org

A typical QSAR study would involve the following steps:

Data Set Collection: A set of pyridine derivatives with known biological activity against a specific target would be compiled.

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

QSAR studies on various classes of pyridine derivatives have been successfully conducted, leading to models that can predict activities such as anticancer, antimicrobial, and vasorelaxant effects. chemrevlett.comrsc.org These studies highlight the potential of QSAR as a tool in medicinal chemistry for this class of compounds.

Metabolism and Biotransformation of 3 2,6 Dimethylpyridin 4 Yl Propan 1 Ol in Preclinical Models

In Vitro Metabolic Stability Assessments

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key parameter evaluated during drug discovery and development. uomus.edu.iq It is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). uomus.edu.iq These values help in the early estimation of in vivo pharmacokinetic parameters. uomus.edu.iq

Microsomal Stability in Liver Subcellular Fractions

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Microsomal stability assays are a standard high-throughput method to assess the metabolic clearance of compounds. mdpi.com

In a typical assay, the test compound, such as 3-(2,6-Dimethylpyridin-4-yl)propan-1-ol, would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH, which is essential for CYP enzyme activity. frontiersin.org The reaction is monitored over time, and the disappearance of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org The rate of disappearance is then used to calculate the in vitro half-life and intrinsic clearance.

For a compound like this compound, the presence of alkyl groups and a primary alcohol suggests potential sites for oxidative metabolism by CYP enzymes, which would be observable in such an assay. The rate of metabolism would be influenced by the specific CYP isoforms involved and the accessibility of the metabolic sites.

Table 1: Illustrative Microsomal Stability Assay Parameters

| Parameter | Typical Value/Condition |

| Test Compound Concentration | 1 µM |

| Microsomal Protein Conc. | 0.5 mg/mL |

| Cofactor | NADPH (1 mM) |

| Incubation Temperature | 37°C |

| Time Points | 0, 5, 15, 30, 45 min |

| Analysis Method | LC-MS/MS |

S9 Fraction Metabolism Studies

The S9 fraction is a supernatant fraction obtained from the centrifugation of a liver homogenate at 9000g. mdpi.com It contains both microsomal and cytosolic enzymes, thus providing a more comprehensive in vitro system that can assess both Phase I and Phase II metabolic reactions. mdpi.com To study Phase II reactions, specific cofactors such as UDPGA (for glucuronidation), PAPS (for sulfation), and GSH (for glutathione (B108866) conjugation) are added to the incubation mixture. drughunter.comnih.gov

Identification and Characterization of Metabolites using Advanced Analytical Techniques

Identifying the structure of metabolites is essential for understanding the biotransformation pathways and for assessing the potential for the formation of active or reactive metabolites. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Following incubation in in vitro systems like microsomes or S9 fractions, the samples are analyzed by LC-HRMS to detect and obtain accurate mass measurements of potential metabolites. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information about the metabolites. For a compound like this compound, expected metabolites would include products of oxidation of the propanol (B110389) side chain or the dimethylpyridine ring.

For definitive structural elucidation of major metabolites, isolation and subsequent analysis by NMR are often required.

Table 2: Potential Metabolites of this compound

| Putative Metabolite | Metabolic Reaction |

| 3-(2,6-Dimethylpyridin-4-yl)propanoic acid | Oxidation of the primary alcohol |

| 3-(2-Hydroxymethyl-6-methylpyridin-4-yl)propan-1-ol | Hydroxylation of a methyl group |

| 3-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)propan-1-ol | N-oxidation of the pyridine (B92270) ring |

| This compound O-glucuronide | Glucuronidation of the primary alcohol |

Enzymatic Pathways Involved in Biotransformation

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mdpi.com

Role of Cytochrome P450 Enzymes (CYPs)

The cytochrome P450 enzymes are a major family of Phase I enzymes responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds. nih.gov For this compound, several CYP-mediated reactions can be anticipated:

Oxidation of the propan-1-ol side chain: The primary alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.

Hydroxylation of the dimethyl groups: The methyl substituents on the pyridine ring are potential sites for hydroxylation.

N-oxidation of the pyridine ring: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.

The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) would need to be identified through experiments using a panel of recombinant human CYP enzymes or through inhibition studies with specific CYP inhibitors. researchgate.net

Involvement of Other Phase I and Phase II Metabolizing Enzymes

Besides CYPs, other Phase I enzymes like alcohol dehydrogenases and aldehyde dehydrogenases could also be involved in the oxidation of the propanol side chain. wikipedia.org

Phase II enzymes play a crucial role in the detoxification and elimination of xenobiotics by conjugating them with endogenous molecules to increase their water solubility. uomus.edu.iq For this compound, the primary alcohol is a key site for Phase II metabolism.

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can catalyze the conjugation of glucuronic acid to the alcohol group, forming a glucuronide conjugate. drughunter.com This is a common pathway for compounds with hydroxyl moieties. mdpi.com

Sulfation: Sulfotransferases (SULTs) could potentially catalyze the transfer of a sulfonate group to the alcohol, though glucuronidation is often the more predominant pathway for primary alcohols. drughunter.com

Pyridine N-glucuronidation: In some cases, the pyridine nitrogen itself can undergo glucuronidation, a pathway observed for other pyridine-containing compounds like nicotine. drughunter.com

Comparative Metabolism Across Preclinical Species

While specific studies on the comparative metabolism of this compound are not available in the public domain, the metabolic pathways can be inferred from the known biotransformation of other substituted pyridines in common preclinical models such as rats, dogs, and monkeys. The primary sites for metabolism are expected to be the nitrogen atom of the pyridine ring, the propanol side chain, and to a lesser extent, the pyridine ring itself.

In general, significant interspecies differences are observed in the metabolism of pyridine-containing compounds. For instance, studies on other therapeutic agents have shown that rats may exhibit more extensive metabolism compared to dogs or monkeys, with variations in the primary metabolites formed. In the case of zolazepam, a pyrazolodiazepinone, N-demethylation and hydroxylation were the major routes in rats, while dogs produced a unique hydroxylated metabolite, and monkeys primarily showed demethylation without subsequent hydroxylation. nih.gov Such differences are often attributed to variations in the expression and activity of cytochrome P450 (CYP) enzymes among species. rug.nl

For this compound, the likely metabolic transformations across preclinical species would include:

Oxidation of the Propanol Side Chain: The primary alcohol group is a prime target for oxidation. This can lead to the formation of an intermediate aldehyde, 3-(2,6-dimethylpyridin-4-yl)propanal, which can be further oxidized to the corresponding carboxylic acid, 3-(2,6-dimethylpyridin-4-yl)propanoic acid. This side-chain oxidation is a common metabolic pathway for alkyl-substituted aromatic compounds. libretexts.orglibretexts.orgnih.gov

N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which would result in the formation of 3-(2,6-dimethyl-1-oxido-pyridin-1-ium-4-yl)propan-1-ol. However, the presence of methyl groups at the 2 and 6 positions may cause steric hindrance, potentially slowing the rate of N-oxidation compared to unhindered pyridines. chemrxiv.orgresearchgate.net

Hydroxylation: Hydroxylation could occur on the pyridine ring or the alkyl side chain. Ring hydroxylation would introduce a hydroxyl group at one of the available positions on the pyridine ring.

Conjugation: The parent compound, with its primary alcohol, and any phase I metabolites containing hydroxyl or carboxyl groups, are expected to undergo phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, increase water solubility and facilitate excretion. The extent and type of conjugation can vary significantly between species.

The following table summarizes the potential metabolites of this compound that could be observed across different preclinical species, based on established metabolic pathways for similar compounds.

| Potential Metabolite | Metabolic Pathway | Potential Preclinical Species |

| 3-(2,6-Dimethylpyridin-4-yl)propanoic acid | Side-chain oxidation | Rat, Dog, Monkey |

| 3-(2,6-Dimethyl-1-oxido-pyridin-1-ium-4-yl)propan-1-ol | N-oxidation | Rat, Dog, Monkey |

| This compound Glucuronide | Glucuronidation | Rat, Dog, Monkey |

| 3-(2,6-Dimethylpyridin-4-yl)propanoic acid Glucuronide | Glucuronidation | Rat, Dog, Monkey |

It is important to note that the relative abundance of these metabolites can differ substantially among species. For example, in vitro studies using hepatocytes from rats, dogs, and monkeys have demonstrated species-specific differences in the clearance and metabolic profiles of various compounds. mdpi.comnih.gov Rat hepatocytes often exhibit higher intrinsic clearance rates compared to those from dogs or monkeys. mdpi.com These differences underscore the importance of conducting comparative metabolic studies to select the most appropriate animal model for predicting human metabolism.

Future Research Directions and Potential Academic Applications of 3 2,6 Dimethylpyridin 4 Yl Propan 1 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-(2,6-dimethylpyridin-4-yl)propan-1-ol is a key area for future research. While the compound is commercially available, the development of novel and efficient synthetic routes could enhance its accessibility for research purposes. One potential precursor is 2,6-dimethyl-4-bromopyridine, for which a synthesis method has been described. patsnap.com This method involves the reaction of diethyl malonate with an alkali metal, followed by condensation with a toluene (B28343) solution of 4-nitro-2-methyl-6-chloropyridine and subsequent decarboxylation to yield 4-nitro-2,6-dimethylpyridine. This intermediate is then reduced and subjected to a Sandmeyer-type reaction to introduce the bromo substituent. patsnap.com

Rational Design and Synthesis of Advanced Analogues with Tuned Biological Activities

The structural scaffold of this compound offers significant opportunities for the rational design and synthesis of advanced analogues with tailored biological activities. The pyridine (B92270) ring is a common feature in many FDA-approved drugs, highlighting its importance as a pharmacophore. lifechemicals.comresearchgate.net The 2,6-dimethyl substitution pattern can influence the compound's steric and electronic properties, which in turn can affect its interaction with biological targets. wikipedia.org

Future research in this area could involve systematic modifications of the parent compound. For example, the propanol (B110389) side chain could be elongated, shortened, or functionalized with different chemical groups to explore the impact on biological activity. The hydroxyl group itself could be converted to esters, ethers, or other functional groups to modulate the compound's lipophilicity and pharmacokinetic properties. Furthermore, the methyl groups on the pyridine ring could be replaced with other alkyl or functional groups to fine-tune the steric hindrance and electronic nature of the pyridine core. This systematic approach to structure-activity relationship (SAR) studies could lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets. For instance, the design of pyridine derivatives as dual inhibitors of different enzymes has been a successful strategy in drug discovery. acs.orgnih.gov

Integrated Computational and Experimental Approaches for Accelerated Discovery

The integration of computational modeling with experimental studies can significantly accelerate the discovery and development of new applications for this compound and its analogues. Computational tools can be employed to predict a wide range of properties, including physicochemical characteristics, potential biological targets, and metabolic stability. nih.gov

Future research should leverage these computational methods to guide the design of new analogues. For example, molecular docking studies could be used to predict the binding affinity of the compound and its derivatives to various protein targets. nih.gov Quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of the analogues with their biological activities. These in silico predictions can then be used to prioritize the synthesis of the most promising compounds for experimental validation. This integrated approach can save time and resources by focusing experimental efforts on compounds with the highest likelihood of success.

Exploration of Novel Biological Activities and Therapeutic Indications

The pyridine scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could possess interesting pharmacological properties. researchgate.net While the specific biological activities of this compound have not been extensively studied, related pyridine derivatives have shown a variety of effects, including insecticidal, acs.org antimicrobial, and central nervous system activities.

A significant area for future research is the systematic screening of this compound and its analogues for a broad range of biological activities. This could include assays for anticancer, anti-inflammatory, antiviral, and neuroprotective effects. Given that some pyridine derivatives have been investigated as potential treatments for Alzheimer's disease, exploring the potential of this compound in the context of neurodegenerative disorders could be a fruitful line of inquiry. researchgate.net Furthermore, the structural similarities to some agricultural chemicals suggest that its potential as an insecticide or herbicide could also be investigated. acs.org

Investigation into Material Science Applications of Pyridine Propanol Derivatives

Beyond its potential biological applications, the chemical structure of this compound makes it an interesting candidate for applications in material science. The pyridine nitrogen atom can coordinate with metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). youtube.com The hydroxyl group on the propanol side chain provides a reactive site for polymerization or for grafting onto surfaces to modify their properties.

Future research could explore the use of this compound as a monomer in the synthesis of novel polymers with unique thermal, optical, or electronic properties. The ability of the pyridine ring to interact with various surfaces could be exploited to develop new coatings, adhesives, or functionalized nanoparticles. The investigation of its self-assembly properties and its potential to form liquid crystals could also lead to new applications in advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,6-Dimethylpyridin-4-yl)propan-1-ol, and how can reaction purity be optimized?

- Methodology : A common approach involves coupling pyridine derivatives with propanol precursors via nucleophilic substitution or catalytic cross-coupling. For example, refluxing 2,6-dimethylpyridine-4-carbaldehyde with a Grignard reagent (e.g., allylmagnesium bromide) followed by hydrogenation and hydroxylation could yield the target compound. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol or ethanol) is critical to achieve >95% purity . Monitor reaction progress using TLC or HPLC, and characterize intermediates via H/C NMR and FT-IR to confirm structural fidelity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation exposure; symptoms may include respiratory irritation (e.g., coughing, dyspnea) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Experimental Design :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.

- Analyze degradation kinetics via HPLC-UV at 254 nm, tracking peak area reduction over 72 hours.

- Use Arrhenius plots to extrapolate shelf-life at room temperature. Note: Pyridine derivatives often degrade faster under acidic conditions due to protonation-induced ring instability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The electron-deficient pyridine ring (due to methyl groups at 2,6-positions) directs electrophilic attacks to the 4-position. Propan-1-ol’s hydroxyl group can act as a leaving group under acidic conditions, enabling substitutions (e.g., with amines or thiols). DFT calculations (B3LYP/6-31G*) predict a transition state energy barrier of ~25 kcal/mol for SN2 pathways. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots is recommended .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

- Resolution Strategy :

- NMR Anomalies : Use H-C HSQC/HMBC to assign ambiguous signals. For example, coupling between the pyridine C4 and propanol CH groups confirms connectivity.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial hydroxyl orientation) .

- Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and IR data. Discrepancies may arise from solvent polarity or impurity interference .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

- Assay Design :

- Target Selection : Screen against kinase or GPCR targets due to pyridine’s role in bioactive molecules.

- Dose-Response : Test concentrations from 1 nM to 100 µM, using DMSO controls (<0.1% final concentration).

- Cytotoxicity : Include MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity.

- Data Interpretation : Use GraphPad Prism for IC/EC calculations. Note: Structural analogs (e.g., 3-amino-propanol derivatives) show varied activity depending on substituent electronic profiles .

Data Contradiction and Optimization

Q. How can discrepancies in synthetic yields (e.g., 40% vs. 70%) be systematically addressed?

- Troubleshooting :

- Catalyst Screening : Compare Pd(OAc), CuI, or NiCl in coupling steps.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.

- Temperature Gradients : Optimize reflux duration (e.g., 24–48 hours) and monitor via in-situ IR for carbonyl disappearance .

Q. What analytical techniques differentiate between regioisomers or stereoisomers of this compound?

- Techniques :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.

- NOESY NMR : Detect spatial proximity between pyridine methyl groups and propanol protons to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten